IDO1 Inhibition Comparable to 9o-1
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate inhibits recombinant human IDO1 with an IC50 of 1.19 μM [1]. This potency is nearly identical to that of compound 9o-1, a 6-acetamido-indole-2-carboxylic acid derivative reported as a potent dual IDO1/TDO inhibitor with an IDO1 IC50 of 1.17 μM . Both compounds were evaluated in comparable recombinant enzyme assays, establishing this compound as a structurally distinct yet equipotent alternative for IDO1 inhibition studies.
| Evidence Dimension | IDO1 Inhibition (Recombinant Human Enzyme) |
|---|---|
| Target Compound Data | IC50 = 1.19 μM (1190 nM) |
| Comparator Or Baseline | Compound 9o-1 (6-acetamido-indole-2-carboxylate derivative) IC50 = 1.17 μM |
| Quantified Difference | ~0.02 μM (not significant) |
| Conditions | Inhibition of recombinant human IDO1 expressed in E. coli BL21 cells, measured via reduction in conversion of L-tryptophan to N-formyl kynurenine |
Why This Matters
Demonstrates that this 6-isopropoxy-2-carboxylate scaffold can achieve IDO1 inhibition on par with optimized dual inhibitors, providing a chemically distinct starting point for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50514032 (CHEMBL4471831). Affinity Data: IDO1 IC50 = 1.19E+3 nM. View Source
